molecular formula C13H18N2O2S B250016 N-carbamothioyl-3-(3-methylbutoxy)benzamide

N-carbamothioyl-3-(3-methylbutoxy)benzamide

カタログ番号 B250016
分子量: 266.36 g/mol
InChIキー: ZOVLUANGYIEHPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-carbamothioyl-3-(3-methylbutoxy)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways. TAK-659 has been shown to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), which is a key player in B-cell receptor signaling.

作用機序

N-carbamothioyl-3-(3-methylbutoxy)benzamide exerts its effects by inhibiting the activity of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of B-cell malignancies. By inhibiting BTK activity, N-carbamothioyl-3-(3-methylbutoxy)benzamide disrupts downstream signaling pathways, leading to decreased cell survival and proliferation.
Biochemical and Physiological Effects
N-carbamothioyl-3-(3-methylbutoxy)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide reduces tumor growth and improves survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide has also been shown to have minimal off-target effects, indicating its specificity for BTK inhibition.

実験室実験の利点と制限

N-carbamothioyl-3-(3-methylbutoxy)benzamide has several advantages for lab experiments, including its specificity for BTK inhibition, high potency, and low toxicity. These properties make it suitable for studying the role of BTK in B-cell signaling pathways and for evaluating the efficacy of BTK inhibitors in preclinical models of B-cell malignancies. However, N-carbamothioyl-3-(3-methylbutoxy)benzamide also has several limitations, including its limited solubility and poor bioavailability, which may affect its pharmacokinetics and efficacy in vivo.

将来の方向性

There are several future directions for research on N-carbamothioyl-3-(3-methylbutoxy)benzamide, including the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. Other potential directions include the optimization of its pharmacokinetics and bioavailability, the investigation of its effects on other signaling pathways, and the development of combination therapies with other BTK inhibitors or immunomodulatory drugs. Overall, N-carbamothioyl-3-(3-methylbutoxy)benzamide represents a promising new class of drugs for the treatment of B-cell malignancies, and further research is needed to fully understand its potential therapeutic applications.

合成法

The synthesis of N-carbamothioyl-3-(3-methylbutoxy)benzamide involves several steps, including the reaction of 4-bromo-3-methylphenol with potassium carbonate to form 4-hydroxy-3-methylphenyl carbamate. This intermediate is then reacted with thioamide to form the desired product, N-carbamothioyl-3-(3-methylbutoxy)benzamide. The synthesis method has been optimized to produce high yields of pure product, making it suitable for large-scale production.

科学的研究の応用

N-carbamothioyl-3-(3-methylbutoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In vitro studies have shown that N-carbamothioyl-3-(3-methylbutoxy)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have also demonstrated the efficacy of N-carbamothioyl-3-(3-methylbutoxy)benzamide in reducing tumor growth and improving survival in mouse models of CLL and NHL. N-carbamothioyl-3-(3-methylbutoxy)benzamide is currently being evaluated in clinical trials for the treatment of B-cell malignancies, including CLL and NHL.

特性

分子式

C13H18N2O2S

分子量

266.36 g/mol

IUPAC名

N-carbamothioyl-3-(3-methylbutoxy)benzamide

InChI

InChI=1S/C13H18N2O2S/c1-9(2)6-7-17-11-5-3-4-10(8-11)12(16)15-13(14)18/h3-5,8-9H,6-7H2,1-2H3,(H3,14,15,16,18)

InChIキー

ZOVLUANGYIEHPH-UHFFFAOYSA-N

SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

正規SMILES

CC(C)CCOC1=CC=CC(=C1)C(=O)NC(=S)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。